REACTION_SMILES
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[CH2:28]([N+:29]([CH2:30][CH2:31][CH2:32][CH3:33])([CH2:34][CH2:35][CH2:36][CH3:37])[CH2:38][CH2:39][CH2:40][CH3:41])[CH2:42][CH2:43][CH3:44].[CH2:45]([Cl:46])[Cl:47].[Cl:19][O-:20].[F:1][C:2]([CH2:3][O:4][c:5]1[n:6][cH:7][c:8]([CH:11]([C:12]([F:13])([F:14])[F:15])[OH:16])[cH:9][cH:10]1)([F:17])[F:18].[Na+:21].[OH2:22].[S:23]([O-:24])([OH:25])(=[O:26])=[O:27]>>[F:1][C:2]([CH2:3][O:4][c:5]1[n:6][cH:7][c:8]([C:11]([C:12]([F:13])([F:14])[F:15])=[O:16])[cH:9][cH:10]1)([F:17])[F:18]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCC[N+](CCCC)(CCCC)CCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[O-]Cl
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Name
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OC(c1ccc(OCC(F)(F)F)nc1)C(F)(F)F
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OC(c1ccc(OCC(F)(F)F)nc1)C(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)([O-])O
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Name
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Type
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product
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Smiles
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O=C(c1ccc(OCC(F)(F)F)nc1)C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |